molecular formula C9H17NO3 B2925552 Tert-butyl 2-(azetidin-3-yloxy)acetate CAS No. 1243440-47-2

Tert-butyl 2-(azetidin-3-yloxy)acetate

Cat. No.: B2925552
CAS No.: 1243440-47-2
M. Wt: 187.239
InChI Key: RNKFZOZDIOOBEB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yloxy)acetate is a chemical compound with the molecular formula C9H17NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an azetidine ring and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yloxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(azetidin-3-yl)acetate
  • Tert-butyl 2-(azetidin-3-yloxy)propionate
  • Tert-butyl 2-(azetidin-3-yloxy)butyrate

Uniqueness

Tert-butyl 2-(azetidin-3-yloxy)acetate is unique due to its specific combination of an azetidine ring and a tert-butyl ester group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-(azetidin-3-yloxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-12-7-4-10-5-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKFZOZDIOOBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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